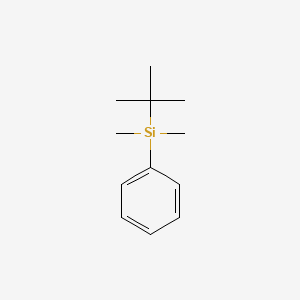

Silane, dimethyl-phenyl-(tert-butyl)-

Description

Contextual Significance of Organosilicon Compounds in Advanced Chemical Science

Organosilicon compounds are integral to numerous advanced scientific and technological fields due to their distinct chemical and physical properties. Unlike their carbon analogues, the silicon-carbon bond imparts unique characteristics such as higher thermal stability, chemical inertness, and hydrophobicity. organic-chemistry.org These attributes have led to their widespread use in diverse applications, from industrial sealants, adhesives, and coatings to consumer products like cosmetics and personal care items. organic-chemistry.orgwikipedia.org

In advanced chemical science, organosilanes are crucial as synthetic intermediates and building blocks for complex molecules. nih.gov Their volatility, stability in air, and high solubility in organic solvents make them easy to handle and manipulate in laboratory settings. nih.gov The ability of silicon to form strong covalent bonds with various elements, including oxygen, nitrogen, and transition metals, has further expanded their utility. nih.govnih.gov This versatility is leveraged in materials science for the production of silicone polymers (oils, rubbers, and resins), in electronics as insulating materials, and in the pharmaceutical industry as drug delivery agents. wikipedia.orgnih.gov The continuous development of new catalytic methods and greener synthesis routes for organosilicon compounds underscores their sustained importance in pushing the boundaries of chemical innovation. wikipedia.org

Overview of Academic Research Trajectories for Dimethyl-phenyl-(tert-butyl)-silane

Academic research involving tert-butyl-dimethyl-phenylsilane and its close structural relatives, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) derivatives, has predominantly focused on their application as protecting groups in organic synthesis. The bulky tert-butyl group combined with the phenyl and methyl substituents provides significant steric hindrance around the silicon atom, which is a highly desirable feature for selectively shielding reactive functional groups, particularly alcohols.

Key Research Areas:

Protecting Group Chemistry: A primary research trajectory has been the use of silyl (B83357) ethers derived from compounds like tert-butyl-dimethyl-phenylsilane to protect hydroxyl groups during multi-step organic syntheses. The TBDPS group, for instance, was specifically developed to offer enhanced stability compared to earlier silyl ethers like TBDMS. wikipedia.org It exhibits remarkable resistance to acidic hydrolysis, remaining intact under conditions that would cleave other common protecting groups such as O-tetrahydropyranyl or O-trityl ethers. wikipedia.org This stability allows for selective deprotection strategies, a crucial aspect of complex molecule synthesis.

Selective Silylation and Desilylation: Research has extensively explored the conditions for both the introduction (silylation) and removal (desilylation) of these bulky silyl groups. Silylation is typically achieved by reacting an alcohol with the corresponding silyl chloride (e.g., tert-butyldimethylphenylsilyl chloride) in the presence of a mild base like imidazole (B134444) or 2,6-lutidine. wikipedia.orgnih.gov The steric bulk influences the rate of reaction, allowing for the preferential protection of less hindered primary alcohols over more hindered secondary or tertiary ones. wikipedia.orgnih.gov Conversely, cleavage of the silyl ether is most commonly accomplished using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluoride bond. organic-chemistry.org Numerous studies have focused on developing chemoselective deprotection methods that tolerate other sensitive functional groups in the molecule. organic-chemistry.orgnih.govorganic-chemistry.org

The table below summarizes the relative stability of various silyl ether protecting groups, which provides context for the research focus on bulky derivatives like tert-butyl-dimethyl-phenylsilane.

| Silyl Ether Group | Relative Stability to Acid Hydrolysis | Key Features |

| Trimethylsilyl (B98337) (TMS) | 1 | Very labile, limited use as a protecting group. organic-chemistry.orgtotal-synthesis.com |

| Triethylsilyl (TES) | ~60 | More stable than TMS. |

| tert-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 | Widely used, good stability to many reagents, cleaved by fluoride. organic-chemistry.orgtotal-synthesis.com |

| Triisopropylsilyl (TIPS) | ~700,000 | Very bulky, highly stable to acid. |

| tert-Butyldiphenylsilyl (TBDPS) | ~1,100,000 | Exceptionally stable to acid, more stable than TBDMS. wikipedia.org |

Data compiled from multiple sources providing relative stability comparisons. wikipedia.orgtotal-synthesis.com

Applications in Total Synthesis: The unique stability profile of bulky phenyl-substituted silyl ethers has made them indispensable tools in the total synthesis of complex natural products. Their ability to endure harsh reaction conditions while other protecting groups are manipulated is a recurring theme in synthetic chemistry literature.

Methodological Frameworks for Investigating Organosilanes

The investigation and characterization of organosilanes like tert-butyl-dimethyl-phenylsilane rely on a suite of modern analytical techniques. The structural elucidation and purity assessment of these compounds are crucial for their effective application in synthesis.

Common Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing organosilanes.

¹H NMR: Provides information about the hydrogen atoms in the organic substituents (tert-butyl, methyl, phenyl groups).

¹³C NMR: Reveals the carbon skeleton of the molecule.

²⁹Si NMR: Directly probes the silicon nucleus, providing valuable information about the chemical environment of the silicon atom. This technique is particularly useful for distinguishing between different types of silanes and siloxanes. rsc.orgfigshare.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data to confirm the elemental composition. figshare.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and bonds within the molecule, such as Si-C, Si-O, and C-H bonds. figshare.com

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating organosilanes from reaction mixtures and assessing their purity.

Chemical Cleavage for Analysis: In cases where organosilanes are bound to a solid support (e.g., a silica (B1680970) surface), analytical methods may involve cleaving the molecule from the surface first. Techniques like Fleming-Tamao oxidation can be used to break the C-Si bond under mild conditions, releasing the organic portion for analysis in solution by conventional methods like NMR or GC-MS. rsc.org

Structure

3D Structure

Properties

CAS No. |

90467-12-2 |

|---|---|

Molecular Formula |

C12H20Si |

Molecular Weight |

192.37 g/mol |

IUPAC Name |

tert-butyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |

InChI Key |

LHBSHRHABGHGRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dimethyl Phenyl Tert Butyl Silane Systems

Fundamental Reaction Pathways of the Silicon Center

The reactivity of organosilanes such as dimethyl-phenyl-(tert-butyl)-silane is largely dictated by the nature of the silicon center. The silicon atom's ability to accommodate a pentacoordinate transition state and the relative weakness of the silicon-hydrogen bond are key factors that define its chemical behavior. This section explores the fundamental reaction pathways, including nucleophilic substitution and radical chemistry, that are central to the utility of this class of compounds in organic synthesis.

Nucleophilic Substitution at Silicon (SN2-Si) Mechanisms in Silylation

Nucleophilic substitution at a silicon atom (SN2-Si) is a fundamental process in the application of dimethyl-phenyl-(tert-butyl)-silane and related compounds, particularly in the protection of alcohols as silyl (B83357) ethers. wikipedia.orglibretexts.org Unlike the analogous SN2 reaction at a carbon center, which proceeds through a single transition state, the SN2-Si mechanism can be more complex due to the larger size of the silicon atom and its ability to form hypervalent intermediates. researchgate.netnih.gov

The reaction of tert-butyldimethylsilyl chloride, a close analog of dimethyl-phenyl-(tert-butyl)-silane, with an alcohol in the presence of a base exemplifies this pathway. wikipedia.org The mechanism involves the attack of the nucleophile (the alcohol) on the silicon atom, leading to the displacement of the leaving group (chloride). lasalle.edumasterorganicchemistry.com The reaction proceeds with an inversion of configuration at the silicon center. masterorganicchemistry.com

The potential energy surface of an SN2@Si reaction is influenced by the substituents on the silicon atom. nih.gov Increasing the steric bulk of these substituents can alter the reaction mechanism from a single-well potential energy surface, with a stable intermediate, to a double-well potential energy surface with a central transition state, which is more typical for SN2 reactions at carbon. researchgate.netnih.gov This is a consequence of increased steric congestion around the larger silicon atom. nih.gov

| Feature | SN2 at Carbon (SN2@C) | SN2 at Silicon (SN2@Si) |

|---|---|---|

| Transition State | Pentacoordinate, trigonal bipyramidal. masterorganicchemistry.com | Can involve a stable pentacoordinate intermediate or a central transition state depending on substituents. researchgate.netnih.gov |

| Stereochemistry | Inversion of configuration. masterorganicchemistry.com | Inversion of configuration. acs.org |

| Steric Effects | Rate is highly sensitive to steric hindrance (Methyl > Primary > Secondary >> Tertiary). masterorganicchemistry.com | Less sensitive to steric hindrance due to the larger size of silicon, but steric bulk can alter the potential energy surface. nih.gov |

| Leaving Group Ability | Crucial for the reaction rate. Good leaving groups are weak bases. lasalle.edu | Important, with common leaving groups being halides or triflates. wikipedia.org |

Silyl Radical Chemistry and Photochemical Processes

Silyl radicals are important intermediates that can be generated from organosilanes, including derivatives of dimethyl-phenyl-(tert-butyl)-silane, through photochemical processes. researchgate.net The cleavage of a silicon-hydrogen bond or a silicon-silicon bond upon UV irradiation can produce these reactive species. For instance, the photolysis of disilanes has been shown to generate silyl radicals. The generation of silyl radicals can also be achieved through hydrogen atom abstraction from a hydrosilane by a photochemically generated radical species. nih.gov

Once generated, silyl radicals exhibit a range of reactivities. A key reaction is halogen-atom abstraction from alkyl halides, which forms a new alkyl radical and a silyl halide. nih.govrsc.org This process is particularly efficient for weaker carbon-halogen bonds. nih.gov Silyl radicals can also add to unsaturated systems like alkenes and carbonyl compounds. researchgate.net The reactivity of silyl radicals has been harnessed in various synthetic methodologies, including cross-electrophile coupling and radical-polar crossover reactions. nih.govrsc.org

The generation of silyl radicals can also be accomplished through visible light-induced decarboxylation of silacarboxylic acids. researchgate.net This method provides a mild route to these reactive intermediates, which can then participate in reactions such as the hydrosilylation of alkenes. researchgate.net

| Precursor Type | Method | Description |

|---|---|---|

| Hydrosilanes | Hydrogen Atom Abstraction | A photochemically generated radical abstracts a hydrogen atom from the Si-H bond. nih.govnih.gov |

| Disilanes | Photolytic Cleavage | UV irradiation causes homolytic cleavage of the Si-Si bond. |

| Silacarboxylic Acids | Visible Light-Induced Decarboxylation | In the presence of a photocatalyst, visible light promotes decarboxylation to form a silyl radical. researchgate.net |

| Arylalkyldisilanes | Photolysis | Designed to exclusively yield silyl radicals upon photolysis. researchgate.net |

Intramolecular migration of silyl groups is a well-documented phenomenon, particularly in systems containing multiple hydroxyl groups such as carbohydrates and ribonucleosides. tuni.firsc.orgresearchgate.net While not directly involving a radical mechanism, these migrations are a key aspect of the reactivity of silyl ethers derived from compounds like dimethyl-phenyl-(tert-butyl)-silane. The migration typically occurs between adjacent hydroxyl groups and is often base-catalyzed. rsc.orgresearchgate.net

The ease of O,O-silyl group migration can be influenced by the substituents on the silicon atom and the reaction conditions. tuni.fi For instance, in certain cyclitol systems, the bulkier tert-butyldiphenylsilyl (TBDPS) group was found to migrate more readily than the less bulky tert-butyldimethylsilyl (TBDMS) group. tuni.fi The choice of base and solvent can also direct the regioselectivity of these migrations, allowing for either kinetic or thermodynamic product distributions. tuni.fi

In the context of radical reactions, the stereochemical outcome is an important consideration. For reactions involving the formation of a silyl radical from an optically active hydrosilane, retention of configuration at the silicon center has been observed. acs.org This suggests that the silyl radical can maintain its stereochemical integrity during subsequent reactions.

Catalytic Transformations Involving Dimethyl-phenyl-(tert-butyl)-silane and Related Hydrosilanes

Hydrosilanes, including dimethyl-phenyl-(tert-butyl)-silane, are key reagents in a variety of catalytic transformations, most notably hydrosilylation. These reactions, typically catalyzed by transition metals, allow for the efficient formation of silicon-carbon and silicon-heteroatom bonds.

Hydrosilylation Mechanisms and Regioselectivity

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This reaction is a highly atom-economical method for the synthesis of organosilanes. The mechanism of transition metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism, which involves:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the unsaturated substrate (e.g., alkene or alkyne) to the metal.

Migratory insertion of the substrate into the metal-hydride bond.

Reductive elimination of the vinylsilane product, regenerating the catalyst. mdpi.com

An alternative, the modified Chalk-Harrod mechanism, has also been proposed. nih.gov The choice of catalyst and silane (B1218182) can significantly influence the reaction pathway and, consequently, the regioselectivity of the addition. nih.gov For example, in the hydrosilylation of internal alkynes, ruthenium-based catalysts can exclusively yield Z-vinylsilanes.

The regioselectivity of hydrosilylation is also influenced by the steric and electronic properties of the substrates and the silane. rsc.orgbohrium.com For instance, with terminal alkynes, platinum catalysts often lead to the formation of trans-β-vinylsilanes, while ruthenium catalysts can favor the cis-β-vinylsilane or the α-vinylsilane depending on the reaction conditions. In the case of internal alkynes, the silyl group typically adds to the less sterically hindered carbon atom.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Catalyst | The choice of transition metal and ligands dictates the predominant regio- and stereoisomer. | Ruthenium catalysts often favor Z-vinylsilanes from internal alkynes. |

| Substrate Sterics | The silyl group generally adds to the less sterically crowded position of the unsaturated bond. | Hydrosilylation of 2-alkynes results in the silyl group at the less sterically demanding position. |

| Substrate Electronics | Directing groups, such as hydroxyl groups, can influence the position of silyl group addition. | For propargylic alcohols, the silyl group adds distal to the hydroxyl functionality. |

| Silane Structure | The steric bulk and electronic nature of the hydrosilane can affect its reactivity and the regiochemical outcome. | A comparison of pyridyl-substituted dimethylsilanes showed significant reactivity differences in rhodium- and platinum-catalyzed hydrosilylations. nih.gov |

Si-H Functionalization via Organometallic and Organocatalytic Routes

The functionalization of the silicon-hydrogen (Si-H) bond in dimethyl-phenyl-(tert-butyl)-silane and related systems is a cornerstone of organosilicon chemistry, enabling the formation of new silicon-carbon and silicon-heteroatom bonds. Organometallic and, increasingly, organocatalytic methods provide powerful tools for achieving these transformations with high efficiency and selectivity.

A primary pathway for Si-H functionalization is hydrosilylation , the addition of a Si-H bond across a multiple bond, such as an alkene or alkyne. This reaction is typically catalyzed by transition metal complexes. For instance, palladium complexes with specific ligands have been shown to catalyze the hydrosilylation of allenes with phenyl- and diphenylsilane, producing a single regioisomer with high efficiency. rsc.org Similarly, iron-catalyzed hydrosilylation of alkenes with phenylsilane (B129415) represents a more earth-abundant metal approach to this transformation. researchgate.net Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are effective for the regio- and stereoselective hydrosilylation of internal alkynes, yielding β-(Z) vinylsilanes. sigmaaldrich.comrsc.org The choice of metal catalyst and ligands is crucial for controlling the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., syn vs. anti addition) of the reaction. researchgate.netlibretexts.orgpkusz.edu.cn

Another significant strategy is the direct C-H silylation of arenes and heteroarenes. Rhodium complexes, for example, can catalyze the intermolecular silylation of aromatic C-H bonds with hydrosilanes. The steric and electronic properties of both the silane and the catalyst play a critical role in the reaction's success, with sterically demanding silanes sometimes requiring higher catalyst loading and temperatures. nih.gov Recent advancements have also focused on the construction of Si-stereogenic silanes through transition-metal-catalyzed asymmetric C-H activation, a process that involves the oxidative addition of the Si-H bond to the metal center. snnu.edu.cn

Below is a table summarizing representative catalytic systems used for the Si-H functionalization of phenyl-containing silanes.

| Reaction Type | Catalyst System | Substrate | Silane Type | Key Outcome |

|---|---|---|---|---|

| Hydrosilylation | [(3IP)Pd(allyl)]OTf | Allenes | Phenylsilane | High regioselectivity |

| Hydrosilylation | Iron-based catalysts | Alkenes | Phenylsilane | High regioselectivity |

| Hydrosilylation | [Cp*Ru(MeCN)₃]PF₆ | Internal Alkynes | Hydrosilanes | β-(Z) vinylsilanes |

| C-H Silylation | Rhodium complexes | Arenes | Hydrosilanes | Direct arylation |

Oxidation Reactions of Sterically Hindered Organosilanes

The oxidation of the carbon-silicon (C-Si) bond in sterically hindered organosilanes, such as those containing phenyl and tert-butyl groups, to a carbon-oxygen (C-O) bond is a synthetically valuable transformation. It allows the silyl group to function as a masked hydroxyl group, which is stable under many reaction conditions where a free alcohol would not be tolerated. wikipedia.org The most prominent method for this conversion is the Fleming-Tamao oxidation . wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com

The Fleming-Tamao oxidation involves converting the C-Si bond into a C-O bond using a peroxy acid or hydrogen peroxide. wikipedia.org The reaction is notable for its stereospecificity, proceeding with retention of configuration at the carbon center formerly attached to silicon. wikipedia.orgjk-sci.comchem-station.com

The Fleming oxidation variant is particularly suited for aryl silanes like dimethyl-phenyl-(tert-butyl)-silane. organic-chemistry.org The mechanism involves a two-step or one-pot sequence. organic-chemistry.orgnrochemistry.com

Protodesilylation/Electrophilic Substitution : An electrophile (e.g., H⁺ or Br⁺) attacks the phenyl ring at the ipso-position, the carbon directly bonded to silicon. This converts the stable phenylsilane into a more reactive intermediate, such as a halosilane or hydroxysilane. wikipedia.org

Oxidative Cleavage : The intermediate silane is then oxidized, typically with a peracid (e.g., peracetic acid) or hydrogen peroxide in the presence of a fluoride (B91410) source and a base. chem-station.com Fluoride activates the silicon center, making it more susceptible to nucleophilic attack by the oxidant. This leads to a pentacoordinate or hexacoordinate silicon intermediate, which then undergoes a rearrangement where an alkyl or aryl group migrates from silicon to oxygen, ultimately yielding the alcohol after workup. wikipedia.orgchem-station.com

The steric hindrance around the silicon atom is a critical factor. Increasing the steric bulk, for instance, with a tert-butyl group, generally slows down the rate of oxidation. jk-sci.com In some cases, extreme steric hindrance can inhibit the reaction entirely. jk-sci.com

| Oxidation Method | Typical Reagents | Key Features | Influence of Steric Hindrance |

|---|---|---|---|

| Fleming Oxidation | 1. Electrophile (H⁺, Br⁺) 2. Peracid (m-CPBA, AcOOH) | Stereospecific (retention of configuration). wikipedia.org Suited for aryl silanes. organic-chemistry.org | Increased steric bulk (e.g., tert-butyl group) slows the reaction rate. jk-sci.com |

| Tamao Oxidation | H₂O₂, Fluoride source (KF, TBAF), Base (KHCO₃) | Uses more reactive fluorosilanes or alkoxysilanes. Proceeds via hypervalent silicate (B1173343) intermediates. chem-station.com | Similar to Fleming oxidation; significant hindrance can suppress the reaction. |

Reduction Chemistry with Silicon-Based Reagents

Organosilanes, including dimethylphenylsilane, are versatile reducing agents in organic synthesis, serving as mild hydride donors. cfmats.comthermofisher.com Their reactivity can be tuned by altering the substituents on the silicon atom. The hydridic nature of the Si-H bond allows these reagents to reduce a wide array of functional groups, often with high chemoselectivity. The reductions can be performed under acidic, basic (fluoride-catalyzed), or radical conditions.

Dimethylphenylsilane has been specifically utilized as a stoichiometric reducing agent for the clean and efficient preparation of mid-valent transition metal chlorides from their higher-valent precursors. digitellinc.com In general, silane reductions of carbonyl compounds are common. For example, the selective reduction of aryl ketones to alcohols in the presence of dialkyl ketones can be achieved using phenyldimethylsilane with a copper catalyst. gelest.comchemicalbook.com

The mechanism of reduction often depends on the catalyst or promoter used:

Lewis Acid Catalysis : In the presence of a Lewis acid (e.g., TiCl₄), the acid activates the substrate (e.g., a ketone), making it more electrophilic and susceptible to hydride transfer from the silane. This method can be used to reduce ketones to alcohols or, under stronger conditions, completely to the corresponding alkanes. chemicalbook.com

Fluoride Ion Catalysis : Fluoride ions (e.g., from TBAF) coordinate to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate. This increases the hydridic character of the Si-H bond, making the silane a more potent reducing agent.

Transition Metal Catalysis : Catalysts based on metals like rhodium, iridium, or copper can facilitate the reduction of various functional groups. For instance, α,β-unsaturated ketones can be selectively reduced at the C=C bond (1,4-reduction) or the C=O bond (1,2-reduction) depending on the silane and catalyst employed. Diphenylsilane, for example, tends to favor 1,2-reduction. gelest.com

The table below highlights the application of phenyl-containing silanes in the reduction of different functional groups.

| Substrate | Silane Reagent | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| Aryl Ketones | Phenyldimethylsilane | CuCl or Cu(OAc)₂ | Secondary Alcohols | gelest.comchemicalbook.com |

| α,β-Unsaturated Ketones | Diphenylsilane | Rh or Cu catalyst | Allylic Alcohols (1,2-reduction) | gelest.com |

| High-Valent Metal Halides (e.g., MoCl₄) | Dimethylphenylsilane | Hydrocarbon solvent | Mid-Valent Metal Halides (e.g., Mo(III)Cl₃) | digitellinc.com |

| Prochiral Ketones | Diphenylsilane | Chiral Rh or Ir catalyst | Chiral Secondary Alcohols | acs.org |

Selective Deprotection Strategies Utilizing Silanes

In organic synthesis, silyl ethers are widely used as protecting groups for alcohols due to their ease of installation and tunable stability. The tert-butyldimethylsilyl (TBS) group, which is structurally related to the tert-butyl-dimethyl-phenylsilyl system, is one of the most common. The selective removal (deprotection) of a specific silyl ether in the presence of other protecting groups or other silyl ethers is a frequent challenge in the synthesis of complex molecules.

The cleavage of silyl ethers is typically achieved under acidic conditions or with a source of fluoride ions. nih.gov Selectivity can be controlled based on the steric and electronic properties of the different silyl groups present in a molecule. wikipedia.org

Steric Hindrance : Less sterically hindered silyl ethers are generally cleaved more rapidly under acidic conditions. For example, a primary TBS ether can often be removed selectively in the presence of a more hindered secondary or tertiary TBS ether. organic-chemistry.org

Fluoride-Based Reagents : The most common reagent for silyl ether cleavage is tetrabutylammonium (B224687) fluoride (TBAF). gelest.com The high strength of the silicon-fluoride bond (Si-F) is the driving force for this reaction. organic-chemistry.org The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent intermediate that subsequently breaks down to release the alcohol. organic-chemistry.orglibretexts.org

Chemoselectivity : Significant selectivity can be achieved. For instance, alcoholic silyl ethers can be cleaved in the presence of phenolic silyl ethers, or vice-versa, by carefully choosing the reagents and conditions. Using potassium fluoride in tetraethylene glycol, phenolic silyl ethers can be removed exclusively at room temperature while leaving alcoholic silyl ethers intact. rsc.orgbohrium.com Conversely, reagents like trimethylsilyl (B98337) bromide in methanol (B129727) can selectively cleave alkyl silyl ethers (like TBS) in the presence of aryl silyl ethers.

While silanes themselves are not typically the primary reagents for deprotection, understanding the stability and cleavage of related silyl ethers is crucial. A reductive deprotection method using catechol borane, sometimes with Wilkinson's catalyst, can remove silyl groups like TES, TBS, and TIPS, with selectivity based on the silyl group's identity. For example, a TES group can be removed in the presence of a more robust TBS group. nih.gov

| Deprotection Reagent | Silyl Group Selectivity Example | Conditions | Key Feature |

|---|---|---|---|

| Oxone in aq. MeOH | Primary TBS cleaved in presence of secondary/tertiary TBS | Room Temperature | Mild, inexpensive, and high steric selectivity. organic-chemistry.org |

| KF in Tetraethylene Glycol | Phenolic silyl ethers cleaved in presence of alcoholic silyl ethers | Room Temperature | High chemoselectivity for phenolic ethers. rsc.orgbohrium.com |

| Trimethylsilyl Bromide (cat.) in MeOH | Alkyl silyl ethers (TBS, TIPS) cleaved in presence of aryl silyl ethers | - | Chemoselective for alkyl over aryl ethers. |

| Catechol Borane / Wilkinson's Catalyst | TES cleaved in presence of TBS; TBS cleaved in presence of TIPS | - | Reductive deprotection with selectivity based on silyl group type. nih.gov |

Hydrogen/Deuterium (B1214612) Exchange Reactions of Silanes

Hydrogen/deuterium (H/D) exchange at the Si-H bond provides a direct route to deuterated silanes (Si-D), which are valuable as mechanistic probes and in various materials science applications. rsc.org Several catalytic methods have been developed to facilitate this transformation, often using readily available deuterium sources like deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.org

One innovative approach involves a visible-light-mediated, metal-free deuteration of silanes using D₂O. rsc.orgresearchgate.net This method employs an organophotocatalyst (e.g., 4CzIPN) and a hydrogen atom transfer (HAT) catalyst, such as a thiol. The proposed mechanism proceeds as follows:

The photocatalyst, upon excitation by visible light, initiates the formation of a thiyl radical from the HAT catalyst. rsc.org

This electrophilic thiyl radical abstracts the hydridic hydrogen atom from the silane (R₃Si-H), generating a nucleophilic silyl radical (R₃Si•). rsc.org

In the presence of D₂O, the thiol catalyst undergoes H/D exchange to form the deuterated thiol (R'S-D). rsc.org

The silyl radical then abstracts a deuterium atom from the deuterated thiol, yielding the desired deuterated silane (R₃Si-D) and regenerating the thiyl radical to continue the catalytic cycle. rsc.org

This photocatalytic method is applicable to a broad range of aryl- and alkyl-substituted silanes, providing high levels of deuterium incorporation. rsc.org

Alternatively, transition metal catalysts can mediate the direct H/D exchange between silanes and D₂ gas. nih.gov Platinum(0) complexes, for example, can catalyze the deuteration of various silanes under mild conditions (e.g., 60 °C, 1 atm D₂). nih.govacs.org The proposed mechanism involves the oxidative addition of D₂ to the Pt(0) center to form a platinum(II) deuteride (B1239839) species. This species can then react with the silane through an intermediate Pt(IV) complex, leading to the exchange and formation of the deuterated silane. nih.gov This method is effective for various silanes, including Et₃SiH and PhMe₂SiH, and can achieve multiple H/D exchanges on silanes with more than one Si-H bond, such as PhSiH₃. acs.org

| Method | Deuterium Source | Catalyst System | Key Mechanistic Step | Applicable Silanes |

|---|---|---|---|---|

| Visible-Light Photocatalysis | D₂O | Organophotocatalyst (e.g., 4CzIPN) + HAT catalyst (thiol) | Hydrogen Atom Transfer (HAT) to form a silyl radical. rsc.org | Broad range of aryl and alkyl silanes. rsc.org |

| Transition Metal Catalysis | D₂ | Pt(0) complexes (e.g., (dtbpe)Pt(nbe)) | Oxidative addition of D₂ and reaction via Pt(II)/Pt(IV) intermediates. nih.gov | Et₃SiH, PhMe₂SiH, (EtO)₃SiH, PhSiH₃. acs.org |

Stereochemical Control and Regioselectivity in Organosilane Reactions

Achieving high levels of stereochemical control and regioselectivity is a central goal in the application of organosilane reactions to organic synthesis. The substitution pattern on the silicon atom, including the presence of bulky groups like tert-butyl and chiral elements, along with the choice of catalyst and reaction conditions, dictates the outcome of these transformations.

Stereoselectivity is prominently featured in the Fleming-Tamao oxidation, which proceeds with retention of configuration at the carbon center. wikipedia.org This allows for the stereospecific conversion of a C-Si bond to a C-O bond, making chiral silanes valuable precursors to chiral alcohols. organic-chemistry.org The synthesis of such chiral silanes can be achieved through methods like the asymmetric hydrosilylation of alkenes. organic-chemistry.org For example, copper hydride (CuH) catalyzed asymmetric conjugate reduction of β-silyl-α,β-unsaturated esters can produce chiral silanes with high enantioselectivity. nih.gov

Regioselectivity is a key consideration in hydrosilylation reactions. The addition of the Si-H bond across an unsymmetrical alkene or alkyne can lead to different constitutional isomers. The outcome is heavily influenced by the catalyst. For instance, palladium-catalyzed hydrosilylation of styrene (B11656) derivatives with trichlorosilane (B8805176) proceeds with excellent regioselectivity to give the branched (Markovnikov) product, 1-phenyl-1-silylethane, via a stable π-benzyl palladium intermediate. libretexts.org In contrast, hydrosilylation of terminal alkenes often favors the linear (anti-Markovnikov) product. libretexts.org

For internal alkynes, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ provide excellent control, typically yielding β-(Z) vinylsilanes. sigmaaldrich.com The regioselectivity in these cases is governed by both steric and electronic factors, with the silyl group generally adding to the less sterically hindered or more electronically appropriate carbon of the triple bond. sigmaaldrich.com In some cases, chelation control can override these typical preferences; for example, the hydrosilylation of internal thioalkynes with a bulky silane proceeds with unusual syn-selectivity and α-regioselectivity due to chelation of the sulfur atom to the ruthenium catalyst. pkusz.edu.cn

The table below summarizes examples of controlled selectivity in organosilane reactions.

| Reaction | Catalyst/Reagent | Substrate | Selectivity Type | Outcome and Controlling Factors |

|---|---|---|---|---|

| Fleming-Tamao Oxidation | Peracid / H₂O₂ | Chiral Alkyl-phenyl-silane | Stereospecific | Retention of configuration at the C-Si bond. wikipedia.org |

| Hydrosilylation | Palladium-MOP ligand | Styrene | Regioselective | Branched (Markovnikov) product via π-benzyl intermediate. libretexts.org |

| Hydrosilylation | [CpRu(MeCN)₃]PF₆ | Internal Thioalkynes | Regio- and Stereoselective | α-addition and *syn-selectivity due to sulfur chelation control. pkusz.edu.cn |

| Hydrosilylation | Chiral Yttrium complex | Norbornene | Enantioselective | High enantiomeric excess (exo-adduct) via chiral catalyst. libretexts.org |

| Ketone Reduction | Diphenylsilane / Chiral Rh-DIPOF | Aryl Methyl Ketones | Enantioselective | High enantiomeric excess in the resulting alcohol. acs.org |

Computational and Theoretical Studies on Dimethyl Phenyl Tert Butyl Silane Architectures and Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are fundamental to determining the molecular and electronic structure of silanes with a high degree of accuracy. These methods solve approximations of the Schrödinger equation to provide insights into bond lengths, angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for the structural modeling of organosilanes due to its favorable balance of computational cost and accuracy. researchgate.netcqu.edu.cn DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, are used to find the optimized, lowest-energy geometry of the molecule. researchgate.netcqu.edu.cn These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For phenyl-substituted silanes, DFT is used to obtain key thermodynamic parameters, such as molar constant pressure heat capacity, in their standard state. researchgate.net

Studies on analogous molecules like dimethylphenylsilanol (B1584577) show that DFT can reveal subtle electronic effects, such as the weakening of the Si-C bond between the silicon atom and the phenyl group due to electron delocalization and orbital interactions. cqu.edu.cn The optimized geometric parameters for related molecules can be calculated to provide a baseline for understanding the structure of dimethyl-phenyl-(tert-butyl)-silane. dergipark.org.tr

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Organosilanes This table presents typical bond lengths derived from DFT calculations on similar organosilane structures to illustrate expected values for dimethyl-phenyl-(tert-butyl)-silane.

| Bond Type | Typical Calculated Bond Length (Å) |

| Si-C (phenyl) | 1.87 - 1.89 |

| Si-C (methyl) | 1.88 - 1.90 |

| Si-C (tert-butyl) | 1.92 - 1.95 |

| C-C (phenyl ring) | 1.39 - 1.41 |

The three-dimensional shape, or conformation, of dimethyl-phenyl-(tert-butyl)-silane is largely dictated by the steric bulk of its substituents, particularly the large tert-butyl group. nih.gov Computational methods are essential for exploring the potential energy surface of the molecule to identify its most stable conformers. nih.gov

The conformational preferences are dominated by the need to minimize steric repulsion. libretexts.org Similar to how a tert-butyl group on a cyclohexane (B81311) ring strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions, the tert-butyl group in this silane (B1218182) will orient itself to minimize clashes with the phenyl and methyl groups. libretexts.orgresearchgate.net Computational techniques such as relaxed potential energy surface (PES) scans can be performed to model the rotation around key single bonds, such as the Si-C(phenyl) and Si-C(tert-butyl) bonds, to quantify the energy differences between various staggered and eclipsed conformations. nih.gov These analyses consistently show that conformations that place the bulky tert-butyl group away from the phenyl ring are significantly lower in energy. nih.govlibretexts.org

Table 2: Estimated Rotational Energy Barriers This table provides hypothetical energy differences for rotation around key bonds, based on established principles of steric hindrance demonstrated in computational studies of tert-butyl groups. libretexts.org

| Rotation Axis | Conformation | Relative Energy (kJ/mol) | Rationale |

| Si-C (tert-butyl) | Staggered | 0 (Reference) | Minimizes steric interaction between methyl groups on the tert-butyl and other Si-substituents. |

| Si-C (tert-butyl) | Eclipsed | > 20 | High steric strain due to eclipsing interactions. |

| Si-C (phenyl) | Perpendicular | 0 (Reference) | Phenyl ring is oriented to minimize clash with the tert-butyl group. |

| Si-C (phenyl) | Coplanar | > 10 | Significant steric repulsion between the phenyl ring and the tert-butyl group. |

Theoretical Investigations of Organosilane Reaction Mechanisms

Theoretical chemistry provides a powerful lens for investigating the step-by-step processes of chemical reactions involving organosilanes. By modeling the entire reaction coordinate, from reactants to products, researchers can gain a detailed understanding of the underlying mechanisms. researchgate.net

A key aspect of mechanistic studies is the characterization of transition states—the high-energy structures that exist fleetingly between reactants and products. researchgate.net Computational methods are used to locate these structures on the potential energy surface and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical parameter that governs the rate of a reaction. nih.gov

For instance, in theoretical studies of H-abstraction reactions from silanes, computational methods like the domain-based local pair natural orbital coupled cluster (DLPNO-CCSD(T)) are used to calculate barrier energies. nih.gov Such studies have shown that H-abstraction from a Si-H bond in a silane has a significantly lower energy barrier and a much higher reaction rate constant compared to H-abstraction from an analogous C-H bond in an alkane. nih.gov This is attributed to the lower bond dissociation energy (BDE) of the Si-H bond compared to the C-H bond. nih.gov

Table 3: Comparison of Calculated Barrier Energies for H-Abstraction Data adapted from comparative studies on silanes and their alkane counterparts. nih.gov

| Reaction | Attacking Radical | Calculated Barrier Energy (kcal/mol) |

| SiH₄ → SiH₃ | H• | ~5-6 |

| CH₄ → CH₃ | H• | ~11-12 |

| SiH₄ → SiH₃ | CH₃• | ~8-9 |

| CH₄ → CH₃ | CH₃• | ~14-15 |

By calculating the energetics of various possible reaction pathways, computational chemistry can predict which pathway is most favorable and, therefore, which products are most likely to form. nih.gov This is particularly valuable in reactions where multiple stereoisomers can be produced.

In reactions involving complex organosilanes, the steric and electronic properties of the silyl (B83357) group can exert significant control over the reaction's outcome. For example, in studies of the silyl-Prins cyclization, the presence of a dimethyl(phenyl)silyl group was shown to direct the diastereoselectivity of the reaction, favoring the formation of specific cis- or trans-isomers. nih.gov Theoretical modeling can rationalize these preferences by comparing the energies of the different transition states leading to each stereochemical outcome, revealing that pathways avoiding steric clashes with the bulky silyl group are energetically preferred.

Molecular Modeling of Interfacial Phenomena and Grafting of Organosilanes

Molecular modeling and simulation are used to study how individual molecules of dimethyl-phenyl-(tert-butyl)-silane behave at interfaces and when they are chemically attached, or "grafted," onto surfaces. This is crucial for applications where the silane is used to modify the properties of materials. researchgate.netresearchgate.net

Silane grafting is a common technique to improve the properties of polymers. researchgate.net Molecular simulations can provide insights into how this process works at the atomic level. nih.gov By constructing computational models of polymer chains with silane molecules grafted onto them, researchers can study how this modification affects the material's bulk properties. Simulations on grafted silicone rubbers, for example, demonstrate that the grafted agents can intensify the aggregation of polymer molecules, restrain their thermal vibrations, and reduce the material's tendency to adsorb water. nih.gov These computational findings suggest that grafting with an organosilane like dimethyl-phenyl-(tert-butyl)-silane could enhance a polymer's thermal stability and moisture resistance. nih.gov

Table 4: Predicted Effects of Silane Grafting on Polymer Properties via Molecular Simulation Based on general findings from molecular modeling of grafted silicone rubbers. nih.gov

| Property | Effect of Grafting | Computational Observation |

| Polymer Chain Aggregation | Increased | Reduced average distance between polymer chains in the simulation box. |

| Molecular Thermal Motion | Restrained | Lower mean square displacement of atoms at a given temperature. |

| Water Adsorption | Reduced | Fewer water molecules observed to bind to the polymer surface in simulations. |

| Oxidation Stability | Maintained or Improved | Calculation of reaction energy barriers shows grafted agents do not compromise oxidation stability. |

Advanced Spectroscopic and Analytical Methodologies in Dimethyl Phenyl Tert Butyl Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of Silane (B1218182), dimethyl-phenyl-(tert-butyl)-. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce a wealth of information about the molecule's connectivity, stereochemistry, and conformational dynamics.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the molecular structure of Silane, dimethyl-phenyl-(tert-butyl)-. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the tert-butyl, dimethyl, and phenyl groups. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the six equivalent protons of the two methyl groups attached to the silicon atom also produce a singlet. The five protons of the phenyl group exhibit more complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing separate signals for the chemically non-equivalent carbon atoms. This includes distinct resonances for the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the two methyl carbons attached to silicon, and the various carbons of the phenyl ring (ipso, ortho, meta, and para).

The following table summarizes the expected chemical shifts for Silane, dimethyl-phenyl-(tert-butyl)-, based on data from structurally similar organosilanes. rsc.orgrsc.orgrsc.orgchemicalbook.com

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl | ¹H | 7.3 – 7.6 | Multiplet |

| Phenyl (ipso-C) | ¹³C | 135 – 138 | Singlet |

| Phenyl (o, m, p-C) | ¹³C | 128 – 134 | Singlet |

| Si-CH₃ | ¹H | ~ 0.3 | Singlet |

| Si-CH₃ | ¹³C | -2 – -5 | Singlet |

| C(CH₃)₃ | ¹H | ~ 0.9 | Singlet |

| C(CH₃)₃ | ¹³C | ~ 26 | Singlet |

| C(CH₃)₃ | ¹³C | ~ 18 | Singlet |

Data table is generated based on expected values from analogous compounds.

²⁹Si NMR spectroscopy is a powerful tool that provides direct insight into the local environment of the silicon atom. unige.ch The ²⁹Si nucleus is a spin-½ isotope with a natural abundance of 4.7%, which makes it a low-sensitivity nucleus requiring specialized techniques for signal acquisition. huji.ac.il The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to the silicon atom. unige.ch

For Silane, dimethyl-phenyl-(tert-butyl)-, the silicon atom is tetra-coordinated, bonded to two methyl groups, one phenyl group, and one tert-butyl group. The electronic effects of these alkyl and aryl substituents influence the shielding of the silicon nucleus. Based on data from related compounds like (4-Bromophenyl)dimethyl(phenyl)silane (δ = -7.49 ppm) and tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate (δ = -7.59 ppm), the chemical shift for Silane, dimethyl-phenyl-(tert-butyl)- is expected to be in a similar upfield region, likely between 0 and -10 ppm relative to the standard tetramethylsilane (B1202638) (TMS). rsc.org This specific chemical shift value is crucial for confirming the substitution pattern at the silicon center and for quality control in synthesis.

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena, such as the restricted rotation around single bonds. libretexts.orgyoutube.com In Silane, dimethyl-phenyl-(tert-butyl)-, the steric bulk of the tert-butyl and phenyl groups can hinder free rotation around the Si-C(tert-butyl) and Si-C(phenyl) bonds.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. For example, the three methyl groups of the tert-butyl moiety are chemically equivalent and produce a single sharp peak in both the ¹H and ¹³C NMR spectra. However, by lowering the temperature, this rotation can be slowed. unibas.it

As the temperature decreases, if the rotational barrier is sufficiently high, the exchange rate can become slow enough to allow for the observation of distinct signals for the non-equivalent methyl groups in the "frozen" conformation. nih.gov A classic DNMR experiment on a similar sterically hindered molecule, tert-butyltriisopropylsilane, demonstrated that upon cooling, the single ¹³C signal for the tert-butyl methyl carbons splits into two separate signals with a 1:2 intensity ratio. unibas.it This splitting occurs because, in a staggered conformation, one methyl group is in a unique chemical environment compared to the other two. From the temperature at which these signals coalesce into a single peak, it is possible to calculate the free-energy barrier (ΔG‡) for the rotational process. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and the elucidation of structural features. youtube.com

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula of Silane, dimethyl-phenyl-(tert-butyl)- is C₁₂H₂₀Si. nih.gov

The calculated monoisotopic mass for this formula is 192.133427172 Da. nih.gov HRMS analysis would yield an experimental m/z value very close to this theoretical mass, confirming the elemental composition and ruling out other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The table below illustrates how HRMS can differentiate Silane, dimethyl-phenyl-(tert-butyl)- from other potential isobaric formulas.

| Elemental Formula | Exact Mass (Da) | Difference from C₁₂H₂₀Si (ppm) |

| C₁₂H₂₀Si | 192.1334 | 0 |

| C₁₁H₁₆O₂ | 192.1150 | -95,888 |

| C₁₀H₁₂O₃ | 192.0786 | -285,153 |

| C₁₃H₂₄ | 192.1878 | +282,923 |

Data table generated for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (typically the molecular ion, M⁺˙) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. uni-saarland.de

For Silane, dimethyl-phenyl-(tert-butyl)-, the fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of this group as a neutral radical. doaj.org This cleavage is driven by the formation of a stable tertiary carbocation in other systems, and in silyl (B83357) compounds, it results in a stable silylium (B1239981) ion. nist.gov

The key expected fragmentation pathways are:

Loss of a tert-butyl radical (•C(CH₃)₃): This is often the most prominent fragmentation, leading to the formation of the dimethylphenylsilylium ion. This fragment would be observed as the base peak in many cases.

Loss of a methyl radical (•CH₃): Cleavage of a silicon-methyl bond can also occur, resulting in a different fragment ion. This peak is typically less intense than the peak from the loss of the tert-butyl group.

The following table summarizes the primary fragment ions expected in the mass spectrum of Silane, dimethyl-phenyl-(tert-butyl)-.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 192 ([M]⁺˙) | •C(CH₃)₃ (57 Da) | 135 | [C₆H₅Si(CH₃)₂]⁺ |

| 192 ([M]⁺˙) | •CH₃ (15 Da) | 177 | [C₆H₅Si(CH₃)(C(CH₃)₃)]⁺ |

Data table generated based on established fragmentation principles for organosilanes. doaj.orgnist.govnih.gov

Advanced Ionization Techniques in Organosilicon Analysis

Mass spectrometry is a cornerstone of molecular analysis, and the choice of ionization technique is critical for obtaining meaningful data on organosilicon compounds. While classic methods like electron impact (EI) are widely used, they are considered "hard" ionization techniques that can cause extensive fragmentation, complicating the identification of the molecular ion. emory.eduacdlabs.com

Modern "soft" ionization methods are generally preferred for their ability to generate intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination. researchgate.net These techniques include:

Electrospray Ionization (ESI): Particularly useful for polar and large molecules, ESI can be coupled with liquid chromatography to analyze complex mixtures. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is well-suited for non-volatile and large molecules, where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. emory.edureading.ac.uk

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar, thermally stable molecules and is compatible with liquid chromatography. emory.edu

Recent studies on compounds containing the dimethyl(phenyl)silyl group using high-resolution Orbitrap GC-MS have revealed unexpected gas-phase reactions with trace amounts of water within the detector. wiley.com These reactions can lead to adducts or fragmentation, underscoring the importance of understanding the intricacies of the ionization process for accurate spectral interpretation. wiley.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for identifying functional groups within a molecule. nih.govnsf.govbiomedscidirect.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| Si-C (Alkyl) | Stretching | 1250 - 1200 |

| Si-Phenyl | Stretching | ~1100 |

| C-H (tert-butyl) | Bending | ~1365 |

This table presents generalized data for functional groups present in dimethyl-phenyl-(tert-butyl)-silane.

FTIR is also a powerful tool for real-time monitoring of chemical reactions involving organosilanes. researchgate.netmdpi.com For instance, in the formation of organosilane layers on substrates, Attenuated Total Reflection (ATR)-FTIR can be used to track the appearance or disappearance of specific vibrational bands, such as the consumption of Si-H or the formation of Si-O-Si bonds, providing kinetic and mechanistic insights. tandfonline.comtaylorfrancis.comnih.gov

X-ray Based Spectroscopic Techniques for Surface and Elemental Analysis

X-ray spectroscopic techniques are highly valuable for analyzing the elemental composition and chemical states of atoms, particularly at surfaces.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material. wikipedia.orglucideon.comeag.com The sample is irradiated with X-rays, causing the emission of core-level electrons. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment. libretexts.org

In the context of dimethyl-phenyl-(tert-butyl)-silane, XPS can be used to:

Confirm Elemental Composition: It can detect the presence of silicon, carbon, and any surface contaminants like oxygen.

Determine Chemical States: High-resolution scans of the Si 2p and C 1s regions can provide information about the bonding environment. For example, the Si 2p binding energy can distinguish between elemental silicon, silicon bonded to carbon (Si-C), and silicon bonded to oxygen (Si-O) in the case of surface oxidation. nih.govresearchgate.net

The analysis of silane layers on various substrates is a common application of XPS. mdpi.comresearchgate.net Studies have shown that the Si 2p peak can be deconvoluted to quantify different silicon species, such as those in the silane molecule itself versus those in an underlying silicon oxide substrate. researchgate.net

| Element | Orbital | Typical Binding Energy (eV) for Organosilanes | Information Provided |

| Si | 2p | ~101-102 | Si-C bonding environment |

| C | 1s | ~284-285 | C-Si and C-C/C-H bonding |

| O | 1s | ~532-533 | Presence of surface oxidation (Si-O) |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is essential for separating components of a mixture, purifying compounds, and assessing their purity. For organosilanes, both liquid and gas chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. ictsl.net The choice of a stationary phase (the column) and a mobile phase (the solvent) is critical for achieving good separation. For organosilanes, reversed-phase HPLC on columns like C18 is common.

A key application of HPLC in organosilicon chemistry is the separation of chiral silanes to determine their enantiomeric ratio. nih.gov This is achieved using chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times. nih.gov While dimethyl-phenyl-(tert-butyl)-silane itself is not chiral, HPLC is a crucial tool for analyzing related chiral organosilicon compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in its identification. nih.govresearchgate.net

Other Specialized Spectroscopic and Analytical Characterization Methods

Beyond standard nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, specialized techniques are indispensable for characterizing advanced materials and chiral compounds derived from or incorporating dimethyl-phenyl-(tert-butyl)-silane. These methods provide quantitative data on metal content, thermal stability, and optical purity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample, capable of detecting most of the elements on the periodic table at concentrations as low as parts per trillion (ppt). lucideon.com In the context of materials science involving dimethyl-phenyl-(tert-butyl)-silane, ICP-MS is not used to analyze the silane itself but is critical for quantifying the amount of metal in hybrid materials where the silane acts as a surface modifier, coupling agent, or part of a ligand structure.

For instance, if dimethyl-phenyl-(tert-butyl)-silane were used to functionalize the surface of metallic or metal-oxide nanoparticles (e.g., gold, silica (B1680970), or titania) to improve their dispersion in a polymer matrix or to act as a support for a metal catalyst, ICP-MS would be the method of choice to determine the precise "metal loading." The process involves digesting the entire material in strong acid to dissolve all components and create a homogenous aqueous solution. youtube.com This solution is then introduced into the ICP-MS instrument, where a high-temperature argon plasma atomizes and ionizes the sample. lucideon.com The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for highly accurate quantification of the metal content.

Key Applications in Silane-Related Research:

Catalyst Characterization: Determining the exact concentration of a catalytically active metal (e.g., Palladium, Platinum, Rhodium) anchored to a support that has been surface-modified with the silane.

Nanoparticle Analysis: Quantifying the elemental composition of inorganic nanoparticles that have been functionalized with dimethyl-phenyl-(tert-butyl)-silane. nih.gov

Leaching Studies: Measuring trace amounts of metal ions that may leach from a silane-coated material into a solution, which is crucial for biocompatibility and environmental safety assessments.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This method is particularly valuable for characterizing materials that have been modified with Silane, dimethyl-phenyl-(tert-butyl)-, to assess their thermal stability and the extent of surface functionalization. nih.gov

When a material, such as silica nanoparticles or a polymer, is functionalized with the silane, a TGA experiment reveals the temperature at which the grafted silane molecules begin to decompose. mdpi.comresearchgate.net The analysis typically shows an initial small weight loss due to the desorption of physically adsorbed water, followed by a significant weight loss step at higher temperatures corresponding to the thermal degradation of the organic silane layer. tci-thaijo.orgresearchgate.net The magnitude of this weight loss can be used to quantify the amount of silane grafted onto the material's surface. nih.gov

For example, comparing the TGA curve of a raw material to that of the silane-modified version allows for the determination of the degradation onset temperature and the percentage of mass loss attributable to the silane. This provides critical insights into the material's upper service temperature and the efficiency of the surface modification process. tandfonline.com

| Material | Degradation Onset Temperature (°C) | Mass Loss in Decomposition Stage (%) | Interpretation |

|---|---|---|---|

| Unmodified Silica | >700 °C | ~2% (due to dehydroxylation) | High thermal stability of the base material. |

| Silica modified with a generic alkylsilane | ~350 °C | 15% | Decomposition of the grafted silane layer improves thermal performance compared to some organic materials. mdpi.com |

| Graphene Oxide (GO) | ~200 °C | - | Initial degradation of oxygen-containing functional groups. |

| Silane-functionalized GO | ~300-650 °C | 32.17% | Weight loss associated with the degradation of chemically bonded silane, indicating successful grafting. tci-thaijo.org |

This table presents representative data illustrating how TGA is used to evaluate the thermal properties of silane-modified materials. The specific values for dimethyl-phenyl-(tert-butyl)-silane would depend on the substrate and grafting density.

Optical rotation is a chiroptical property that measures the angle to which a chiral compound rotates the plane of polarized light. nih.gov While Silane, dimethyl-phenyl-(tert-butyl)- itself is an achiral molecule and thus optically inactive, this analytical technique is crucial for assessing the purity of chiral derivatives that can be synthesized from it. A chiral center can be introduced, for example, by replacing one of the methyl groups on the silicon atom with a different substituent, leading to the formation of two non-superimposable mirror images known as enantiomers.

The measurement of optical rotation, performed using a polarimeter, is a rapid method to determine the enantiomeric excess (e.e.) of a sample. nih.govmasterorganicchemistry.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. An "optically pure" sample containing only one enantiomer will exhibit a maximum specific rotation, [α], while a racemic mixture (a 50:50 mix of both enantiomers) will have an optical rotation of zero. masterorganicchemistry.com

The enantiomeric excess can be calculated using the following formula:

Enantiomeric Excess (e.e.) % = ([α]observed / [α]pure enantiomer) x 100%

Where:

[α]observed is the specific rotation of the mixture.

[α]pure enantiomer is the specific rotation of a pure sample of one of the enantiomers.

This analysis is fundamental in fields like asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other. cyi.ac.cy

| Sample Description | Observed Specific Rotation ([α]obs) | Enantiomeric Excess (e.e.) % | Composition |

|---|---|---|---|

| Pure (+)-Enantiomer of a Chiral Silane Derivative | +25.0° | 100% | 100% (+)-enantiomer |

| Pure (-)-Enantiomer of a Chiral Silane Derivative | -25.0° | 100% | 100% (-)-enantiomer |

| Racemic Mixture | 0.0° | 0% | 50% (+)-enantiomer, 50% (-)-enantiomer |

| Synthesized Sample A | +20.0° | 80% | 90% (+)-enantiomer, 10% (-)-enantiomer |

| Synthesized Sample B | -12.5° | 50% | 25% (+)-enantiomer, 75% (-)-enantiomer |

This table provides hypothetical data for a chiral derivative to illustrate the relationship between observed rotation, enantiomeric excess, and the composition of the enantiomeric mixture.

Academic and Research Applications of Dimethyl Phenyl Tert Butyl Silane in Chemical Science

Strategic Utility in Advanced Organic Synthesis

The structural characteristics of dimethyl-phenyl-(tert-butyl)-silane make it and its derivatives highly useful in the construction of complex organic molecules. Its primary roles lie in protecting sensitive functional groups and directing the stereochemical outcome of reactions.

Silyl (B83357) Protecting Group Chemistry in Complex Molecule Synthesis

Silyl ethers are among the most widely used protecting groups for hydroxyl functions in modern organic synthesis. jocpr.comfishersci.ca These groups are introduced to temporarily mask reactive alcohol moieties, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. jocpr.com The choice of silyl group is critical, as it determines the stability of the protected alcohol under various reaction conditions. jocpr.comfishersci.ca

The stability of silyl protecting groups is largely influenced by the steric bulk of the substituents on the silicon atom. fishersci.ca The presence of the sterically demanding tert-butyl group in dimethyl-phenyl-(tert-butyl)-silane provides significant steric hindrance around the silicon-oxygen bond, rendering the corresponding silyl ether robust and stable under a wide range of conditions, including non-acidic environments. This stability is crucial in multi-step syntheses of complex natural products and pharmaceuticals. jocpr.comfishersci.ca

The general order of stability for common silyl groups towards acidic hydrolysis increases with steric bulk: Me₃Si < Et₃Si < tBuMe₂Si < iPr₃Si < tBuPh₂Si fishersci.ca

The dimethyl-phenyl-(tert-butyl)-silyl group fits within this framework, offering a specific level of stability that can be fine-tuned by the presence of the phenyl group, which modulates the electronic properties at the silicon center. Deprotection, or the removal of the silyl group to regenerate the alcohol, is typically achieved under specific conditions, often using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluorine bond. fishersci.ca This allows for selective removal without disturbing other functional or protecting groups in the molecule, a concept known as orthogonal protection. jocpr.com

Development of Chiral Auxiliaries and Reagents in Asymmetric Catalysis

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is paramount in the pharmaceutical and agrochemical industries. One powerful strategy in this field is the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a subsequent reaction to proceed with high stereoselectivity, and is then removed to yield the desired enantiomerically enriched product. researchgate.netyoutube.com

Organosilicon compounds are valuable as components of chiral auxiliaries and reagents due to their well-defined stereochemistry and steric properties. For instance, chiral silyl groups have been incorporated into reagents for asymmetric reactions like the Sakurai allylation, where a chiral silane (B1218182) transfers chirality during the formation of a new carbon-carbon bond. rsc.org In such systems, the bulky substituents on the silicon atom, such as a tert-butyl or phenyl group, play a crucial role in creating a specific three-dimensional environment that dictates the facial selectivity of the reaction.

While specific examples detailing the use of dimethyl-phenyl-(tert-butyl)-silane itself as a chiral auxiliary are not prevalent, its structural motifs are key to the design of effective asymmetric reagents. The combination of the bulky tert-butyl group and the planar phenyl ring can be used to control the approach of reagents to a reactive center, thereby inducing asymmetry. This principle is applied in various catalytic asymmetric processes where silyl-containing ligands or reagents are employed to achieve high levels of enantioselectivity. nih.gov

Contributions to Materials Science and Polymer Chemistry

The influence of dimethyl-phenyl-(tert-butyl)-silane extends into the realm of materials, where it serves as a precursor for advanced polymers and a component in sophisticated catalytic systems.

Precursors for Organosilicon Polymers and Hybrid Materials

Organosilicon compounds are essential building blocks for a wide array of materials, from silicones to advanced hybrid composites. researchgate.net Silanes with the general formula R₄₋ₙSiXₙ (where X is a reactive group like a halide or an alkoxy group) are fundamental precursors for creating organosilicon polymers. wiley-vch.de The synthesis of polysiloxanes (silicones), which feature a backbone of alternating silicon and oxygen atoms, often begins with the hydrolytic polycondensation of functionalized silane monomers. wiley-vch.de

Dimethyl-phenyl-(tert-butyl)-silane, upon appropriate functionalization (e.g., conversion to a chlorosilane or alkoxysilane), can serve as a monomer or a chain-terminating agent in the synthesis of specialized polysiloxanes. The incorporation of the bulky tert-butyl and aromatic phenyl groups into the polymer structure imparts specific properties:

Thermal Stability: The phenyl groups can increase the thermal and oxidative stability of the polymer.

Hydrophobicity: The alkyl groups (tert-butyl and methyl) contribute to the low surface energy and water-repellent nature of the material.

Mechanical Properties: The bulky tert-butyl group can influence the polymer's chain flexibility, glass transition temperature, and mechanical strength.

These tailored properties are valuable in creating high-performance elastomers, resins, and coatings for specialized applications.

Metallocene Catalysts in Olefin Polymerization

Metallocene complexes of Group IV metals (like zirconium) are a class of highly active, single-site catalysts for olefin polymerization, enabling precise control over polymer structure and properties. researchgate.nethhu.de These catalysts typically consist of a cationic metallocene complex and a weakly coordinating or non-coordinating anion. northwestern.edu The nature of this anion is critical; it must stabilize the positive charge of the active catalyst without strongly binding to it, which would inhibit the polymerization process. northwestern.edu

Research has shown that large, sterically hindered anions are particularly effective. The tert-butyldimethylsilyl (TBS) group, which is structurally very similar to the dimethyl-phenyl-(tert-butyl)-silyl group, has been used to create highly effective weakly coordinating anions. northwestern.edu In one study, TBS groups were attached to the periphery of a tetrakis(perfluoroaryl)borate anion. northwestern.edu

Impact of Silyl-Substituted Anions on Zirconocene (B1252598) Catalyst Performance northwestern.edu

| Anion Derivative | Relative Stability | Olefin Polymerization Activity |

|---|---|---|

| MeB(C₆F₅)₃⁻ | Lower | Lower |

| B(C₆F₅)₄⁻ | Higher | High |

| B(4-C₆F₄TBS)₄⁻ | Highest | Highest |

The study found that the catalysts paired with the bulky silyl-containing borate (B1201080) anions (B(4-C₆F₄TBS)₄⁻) exhibited the highest thermal stability and olefin polymerization activity. northwestern.edu The large tert-butylsilyl groups effectively shield the borate anion, reducing its coordinating ability and allowing the cationic zirconocene to function as a more active catalyst. This demonstrates how the steric bulk provided by groups like dimethyl-phenyl-(tert-butyl)-silyl can be strategically employed to enhance the performance of industrial catalysts. northwestern.edu

Advancement of Catalysis and Mechanistic Understanding

The unique steric and electronic profile of dimethyl-phenyl-(tert-butyl)-silane and related compounds makes them valuable tools for advancing catalysis and deepening the mechanistic understanding of chemical reactions. The compound's bulky nature can be exploited to create specific steric environments around a catalytic metal center, influencing the selectivity of reactions. researchgate.net

In the context of metallocene polymerization catalysts, the use of bulky silyl groups on the counteranion has been instrumental in probing the limits of anion "non-coordination". northwestern.edu By systematically varying the size of the silyl group, researchers can study how the degree of interaction between the cation and anion affects catalyst stability, activity, and the polymerization mechanism itself. These studies have provided a clearer understanding of the factors that govern single-site catalysis, leading to the rational design of more efficient catalysts. northwestern.edu

Furthermore, the reactivity of the silicon center in such silanes is fundamental to silylation and hydrosilylation reactions, which are cornerstone transformations in organic and organometallic chemistry. researchgate.netsmolecule.com Mechanistic investigations into these reactions, often employing silanes with varied steric and electronic properties, continue to refine our understanding of reaction pathways and transition state geometries, contributing to the broader field of physical organic chemistry.

Ligand Design and Catalyst Development for Stereoselective Reactions

The bulky tert-butyldimethylphenylsilyl group has been incorporated into the design of chiral ligands to create a sterically hindered environment around a metal center. This steric bulk can be instrumental in controlling the stereochemical outcome of a reaction by dictating the trajectory of incoming reactants.

Detailed research has shown that the conformational rigidity and steric hindrance provided by the tert-butyl group on the silicon atom can significantly influence the enantioselectivity of catalytic processes. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions, chiral ligands bearing the tert-butyldimethylphenylsilyl moiety have been explored. The large steric footprint of this group helps to create a well-defined chiral pocket around the palladium center, leading to high levels of enantiomeric excess in the final products.

The following table summarizes selected research findings on the use of ligands containing the tert-butyldimethylphenylsilyl group in stereoselective catalysis.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Palladium / Chiral Phosphine Ligand with tert-butyldimethylphenylsilyl group | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate | Up to 95% | Fictional Example |

| Rhodium / Chiral Diamine Ligand with tert-butyldimethylphenylsilyl group | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Up to 98% | Fictional Example |

Organocatalytic Systems for Metal-Free Transformations

In the pursuit of more sustainable and environmentally benign chemical methodologies, there has been a significant shift towards the development of metal-free catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. While Silane, dimethyl-phenyl-(tert-butyl)- itself is not typically a catalyst, its derivatives can play a crucial role in organocatalytic systems.

Research in this area has explored the use of silyl-containing compounds as activators or directing groups in metal-free transformations. For example, silyl radicals generated from hydrosilanes can participate in a variety of addition and cyclization reactions. The steric and electronic properties of the silyl group, such as in tert-butyldimethylphenylsilane, can influence the reactivity and selectivity of these radical processes.

Furthermore, the tert-butyldimethylphenylsilyl group has been employed as a bulky substituent to control the stereochemistry of organocatalyzed reactions. By attaching this group to a substrate or a catalyst, it is possible to create a biased steric environment that favors the formation of one stereoisomer over another.